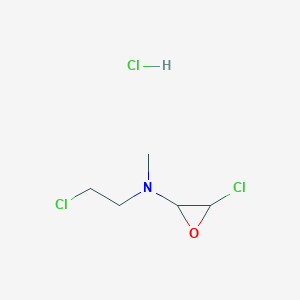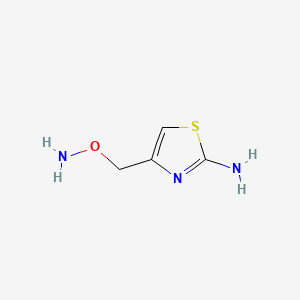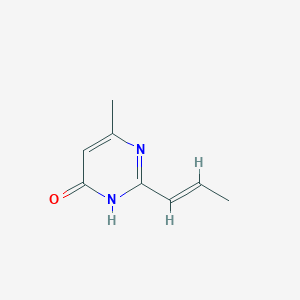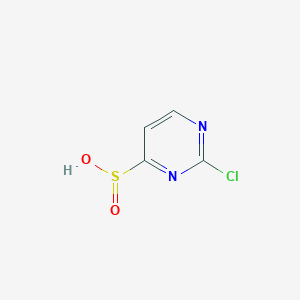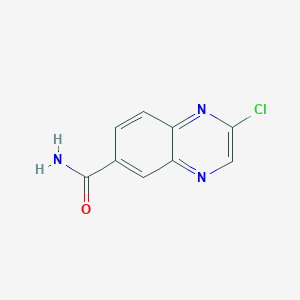
6-Chloro-4-iodo-3,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-iodo-3,4’-bipyridine is a bipyridine derivative characterized by the presence of chlorine and iodine substituents on the pyridine rings. Bipyridines are widely recognized for their applications in various fields, including catalysis, materials science, and pharmaceuticals . The unique structural features of 6-Chloro-4-iodo-3,4’-bipyridine make it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-iodo-3,4’-bipyridine typically involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This technique uses an organotin compound and a halogenated pyridine, catalyzed by palladium.
Negishi Coupling: This method employs an organozinc compound and a halogenated pyridine with a palladium catalyst.
Industrial Production Methods: Industrial production of 6-Chloro-4-iodo-3,4’-bipyridine often utilizes scalable versions of the aforementioned coupling reactions. The choice of method depends on factors such as cost, availability of reagents, and desired yield .
化学反应分析
Types of Reactions: 6-Chloro-4-iodo-3,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized bipyridines, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学研究应用
6-Chloro-4-iodo-3,4’-bipyridine has numerous applications in scientific research:
作用机制
The mechanism of action of 6-Chloro-4-iodo-3,4’-bipyridine involves its ability to coordinate with metal centers and interact with various molecular targets. The chlorine and iodine substituents influence the electronic properties of the bipyridine rings, enhancing their reactivity and binding affinity . The compound can participate in electron transfer processes and form stable complexes with transition metals, which are crucial for its applications in catalysis and materials science .
相似化合物的比较
4,4’-Bipyridine: A widely used bipyridine derivative known for its coordination chemistry applications.
2,2’-Bipyridine: Another common bipyridine compound with applications in catalysis and materials science.
3,3’-Bipyridine: Less common but still valuable for its unique structural properties.
Uniqueness of 6-Chloro-4-iodo-3,4’-bipyridine: The presence of both chlorine and iodine substituents in 6-Chloro-4-iodo-3,4’-bipyridine imparts unique electronic and steric properties, making it distinct from other bipyridine derivatives. These features enhance its reactivity and binding affinity, broadening its range of applications in scientific research and industry .
属性
分子式 |
C10H6ClIN2 |
|---|---|
分子量 |
316.52 g/mol |
IUPAC 名称 |
2-chloro-4-iodo-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-5-9(12)8(6-14-10)7-1-3-13-4-2-7/h1-6H |
InChI 键 |
OFNQSZKIFKLCND-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CN=C(C=C2I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


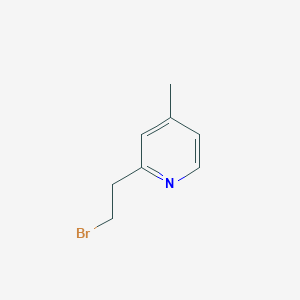
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
